4,7-Dimethylisoindolin-1-one
Overview
Description
4,7-Dimethylisoindolin-1-one is a heterocyclic organic compound with a molecular formula of C11H11NO. It is a derivative of isoindoline and is used in various scientific research applications due to its unique properties.
Scientific Research Applications
Selective C-C Coupling Synthesis
A novel method for synthesizing dimethylisoindolin-1-ones involves the selective C-C coupling of an unreactive tertiary sp3 C-H bond from 2-halo-N-isopropyl-N-alkylbenzamide substrates using KO(t)Bu. This process exhibits remarkable selectivity towards tertiary sp3 C-H bonds over primary or secondary ones, and it can achieve biaryl C-C coupling alongside alkyl-aryl C-C coupling in a single step. The mechanism is proposed to proceed via a radical pathway, where a tertiary alkyl radical attacks the benzamide ring, leading to the formation of the isoindolinone ring (B. S. Bhakuni et al., 2014).
Antifungal and Antiproliferative Applications
Compounds derived from dimethylisoindolin-1-one, such as 3-[{(1-aminomethyl)-5,7-dimethyl-2-oxoindolin-3-ylidene}amino]-2-phenylquinazolin-4(3H)-ones, exhibit significant antifungal properties against human pathogenic fungi. Theoretical calculations suggest potential applications as nonlinear optical (NLO) materials due to their high first-order hyperpolarizability. Additionally, these compounds show promising molecular stability and reactivity, highlighting their potential in medicinal chemistry (A. Chaudhary et al., 2022).
Fluorescent Probes for Biological Imaging
A ratiometric emission fluorescent probe based on dimethylisoindolin-1-one derivatives demonstrates high quantum yield and specificity for imaging cellular pH in extreme acidity conditions. Such probes offer advantages for biological research, including high selectivity for H+ ions, excellent photostability, reversibility, and the ability to monitor pH fluctuations in live cells without interference from cellular autofluorescence (Weifen Niu et al., 2015).
Synthesis of Isoindolin-1-one Derivatives
A three-component cascade cyclization process enables the synthesis of 2,3-diarylisoindolin-1-one by using 2-formylbenzonitrile, arenes, and diaryliodonium salts. This copper-catalyzed reaction facilitates tandem C-N/C-C bond formation, producing isoindolin-1-one derivatives efficiently, showcasing the compound's versatility in synthetic organic chemistry (Li Liu et al., 2017).
Safety and Hazards
Future Directions
Directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications . In the context of cancer immunotherapy, fully understanding how anti-CTLA4 and anti–PD-1 checkpoint blockade therapies work will be critical for effectively combining them with other immunotherapeutic, chemotherapeutic, and targeted approaches .
Mechanism of Action
Target of Action
The primary target of 4,7-Dimethylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
This compound interacts with CDK7 through molecular docking , showing high binding affinity . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . Specifically, LYS139 and LYS41 are major contributors to the binding interactions .
Biochemical Pathways
The interaction of this compound with CDK7 affects the cell cycle regulation pathway . CDK7 controls every phase of the cell cycle . By inhibiting CDK7, this compound can potentially disrupt the normal cell cycle, which is a valuable therapeutic strategy in cancer treatment .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound showed docked pose stability, indicating good pharmacokinetic properties . DFT studies showed high values of global softness and low values of global hardness and chemical potential, indicating chemically reactive soft molecules .
Result of Action
The result of the action of this compound is its potential anti-cancer activity . The compound’s interaction with CDK7 can disrupt the normal cell cycle, leading to the death of cancer cells . The compound has shown superior qualities to known CDK7 inhibitors .
Biochemical Analysis
Biochemical Properties
4,7-Dimethylisoindolin-1-one has been shown to interact with active amino acid residues of CDK7 . It exhibits high binding affinity and conventional hydrogen bonding interactions with these residues . The nature of these interactions is likely to be crucial for its potential therapeutic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules such as CDK7 . It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4,7-dimethyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-3-4-7(2)9-8(6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOZTHQBMVYIOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNC(=O)C2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554128 | |
Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110568-66-6 | |
Record name | 2,3-Dihydro-4,7-dimethyl-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110568-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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